molecular formula C7H10N2 B101031 2-Ethyl-3-methylpyrazine CAS No. 15707-23-0

2-Ethyl-3-methylpyrazine

Cat. No. B101031
CAS RN: 15707-23-0
M. Wt: 122.17 g/mol
InChI Key: LNIMMWYNSBZESE-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylpyrazine is a compound that has been identified as a major component in the subauricular and median gland secretions from rutting, male pronghorn, Antilocapra americana . This compound is part of the pyrazine family, which includes various substituted derivatives that are often characterized by their aromatic and heterocyclic nature.

Synthesis Analysis

The synthesis of pyrazine derivatives has been a subject of interest in several studies. For instance, a method for synthesizing 2-methylpyrazine involves the cyclization of ethylenediamine (ED) and propylene glycol (PG) over a palladized Zn-Cr oxide catalyst, with the reaction showing complexity due to the presence of numerous intermediates and by-products . Another study reports the synthesis of 2-methylpyrazine by catalytic reaction of ethylene diamine and propylene glycol at 380°C using alumina-supported copper catalysts with a chromium promoter, achieving a selectivity of 84.75% . Additionally, a one-pot synthesis method from biomass-derived 1,3-dihydroxyacetone and diammonium phosphate has been reported for the synthesis of 2-hydroxymethyl-5-methylpyrazine, with a yield as high as 72% under optimized conditions .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can vary significantly. For example, the crystal and molecular structure of 2,5-distyrylpyrazine has been determined, showing that the molecule is not planar and the average plane of the pyrazine ring makes a dihedral angle with the benzene ring . In the case of 2-ethyl-3-methylpyrazine, its structural diversity is highly dependent on different carboxylates and the coordination modes of the ligand, as evidenced by the synthesis and characterization of three new silver(I) coordination compounds based on 2-ethyl-3-methylpyrazine .

Chemical Reactions Analysis

Chemical reactions involving pyrazine derivatives can be quite diverse. Photochemical dimerization reactions have been observed in some pyrazine compounds, such as 1-methyl-5,6-diphenylpyrazin-2-one, which undergoes a [4 + 4] cyclodimerization in the solid state . The reactivity of these compounds is highly dependent on the packing of the molecules in the crystal structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethyl-3-methylpyrazine are not explicitly detailed in the provided papers. However, the general properties of pyrazines can be inferred from the methods used for their analysis and synthesis. For instance, the headspace solid-phase microextraction method for determining 3-alkyl-2-methoxypyrazines in musts suggests that these compounds have a significant vapor pressure to be analyzed in the gas phase . The thermal stabilities and photoluminescent behaviors of silver(I) complexes of 2-ethyl-3-methylpyrazine indicate that these compounds can have interesting thermal and optical properties .

Scientific Research Applications

1. Role in Animal Communication

2-Ethyl-3-methylpyrazine has been identified as a major component in the subauricular and median gland secretions of rutting male pronghorns (Antilocapra americana), indicating its potential role in animal communication or as a pheromone (Wood, 2011).

2. Synthesis from Ethylene Diamine and Propylene Glycol

Various studies have explored the synthesis of 2-methylpyrazine (a related compound) through catalytic reactions involving ethylene diamine and propylene glycol. These studies contribute to the understanding of the chemical properties and potential applications of pyrazine compounds (Jing et al., 2008); (Meng Shu-xian, 2003).

3. Analytical Method Development

A method involving headspace solid-phase microextraction and gas chromatography was developed for determining 2-methoxypyrazine compounds in musts, showcasing the analytical chemistry applications of pyrazines (Sala et al., 2000).

4. Interactions with Nonvolatile Polyphenols

A study investigated the effect of nonvolatile polyphenols on the volatility of 2-methylpyrazine, providing insights into the interactions between pyrazine compounds and other chemical entities in solution (Aronson & Ebeler, 2004).

5. Catalytic Performance and Reaction Optimization

Research on catalytic synthesis of 2-methylpyrazine over Cr-promoted copper-based catalysts offers insights into the reaction mechanisms and optimization for pyrazine synthesis, which may apply to related compounds like 2-ethyl-3-methylpyrazine (Jing et al., 2010).

6. Identification in Roasted Coffee

2-Ethyl-3-methylpyrazine analogs have been identified in roasted coffee, indicating its role in flavor and aroma profiles in food products (Czerny et al., 1996).

7. Green and Scalable Oxidation

A study explored a green and scalable oxidation process for 2-ethyl-3-methylpyrazine, highlighting its potential in sustainable chemical synthesis (Chen Jingjing et al., 2020).

8. Electrophysiological and Alarm Activities in Fire Ants

The electrophysiological and alarm activities of 2-ethyl-3-methylpyrazine isomers were studied in fire ants, suggesting its biological activity and potential applications in pest control or ecological studies (Li et al., 2018).

Safety And Hazards

2-Ethyl-3-methylpyrazine is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin irritation and serious eye damage . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products . More in-depth investigation of the antimicrobial and olfactory activities of alkylpyrazines is required in the future .

properties

IUPAC Name

2-ethyl-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIMMWYNSBZESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047464
Record name 2-Ethyl-3-methylpyrazine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a strong raw potato odour
Record name 2-Ethyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

57.00 °C. @ 10.00 mm Hg
Record name 2-Ethyl-3-methylpyrazine, 9CI
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Ethyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.972-0.993
Record name 2-Ethyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Ethyl-3-methylpyrazine

CAS RN

15707-23-0
Record name 2-Ethyl-3-methylpyrazine
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Record name 2-Ethyl-3-methylpyrazine
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Record name Pyrazine, 2-ethyl-3-methyl-
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Record name 2-Ethyl-3-methylpyrazine
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Record name 2-ethyl-3-methylpyrazine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.166
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Record name 2-ETHYL-3-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Ethyl-3-methylpyrazine, 9CI
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
897
Citations
WF Wood - Biochemical Systematics and Ecology, 2011 - researchgate.net
… showed the highly odoriferous compound, 2-ethyl-3-methylpyrazine, was a major compound … The EIMS of 2-ethyl-3-methylpyrazine was m/z = 123(6), 122(M+, 79), 121(100), 107 (5), 93(…
Number of citations: 3 www.researchgate.net
T Zhang, HX Mei, DF Wang, RB Huang… - Journal of Molecular …, 2015 - Elsevier
… 2-ethyl-3-methylpyrazine and different aromatic dicarboxylates, namely, [Ag 2 (epyz)(pta] (1), [Ag 4 (epyz) 2 (ipa) 2 ] (2) and [Ag 8 (epyz) 4 (npa) 4 ] (3) (epyz = 2-ethyl-3-methylpyrazine, …
Number of citations: 9 www.sciencedirect.com
GA Burdock, IG Carabin - Regulatory Toxicology and Pharmacology, 2008 - Elsevier
… 64% of the total annual production in Europe is accounted for by use of three agents in the group of 41 pyrazines: 2,3,5-trimethylpyrazine (840 kg), 2-ethyl-3-methylpyrazine (590 kg), …
Number of citations: 14 www.sciencedirect.com
AB Mahomed Ali - 2010 - repository.up.ac.za
An overview of the flavour and fragrance industry has indicated that there is a great demand for flavours to have the natural, halaal and kosher status. This has opened the door for the …
Number of citations: 12 repository.up.ac.za
S Pickard, I Becker, KH Merz… - Journal of agricultural and …, 2013 - ACS Publications
… , the contribution of 2-ethyl-3-methylpyrazine at m/z 122 was calculated with the content of 2-ethyl-3-methylpyrazine an additional calibration curve for 2-ethyl-3-methylpyrazine at m/z …
Number of citations: 37 pubs.acs.org
HS Cheigh, JH Nam, TJ Kim… - Korean Journal of Food …, 1975 - koreascience.kr
… GC 분석에서 추정된 총 9개의 pyrazine 伯습物중 2-methylpyrazine, 2,3-dimethylpyrazine 2,5-dimethylpyrazine, 2-ethyl-5一methylpyrazine 그리 고 2-ethyl-3-methylpyrazine 등 5개의 …
Number of citations: 8 koreascience.kr
MY Jung, JY Bock, SO Baik, JH Lee… - Journal of agricultural …, 1999 - ACS Publications
… samples showed that trimethylpyrazine and 2-ethyl-3-methylpyrazine were coeluted at the … 7 in Figure 2 was trimethylpyrazine and that 2-ethyl-3-methylpyrazine was not present in the …
Number of citations: 62 pubs.acs.org
EFSA Panel on Additives and Products or … - Efsa …, 2017 - Wiley Online Library
… Examination of the published literature shows that this applies to 14 substances, namely 2-ethyl-3-methylpyrazine [14.006], 2,3,5,6-tetramethylpyrazine [14.018], 2,3,5-trimethylpyrazine […
Number of citations: 12 efsa.onlinelibrary.wiley.com
YY Li, YY Lu, M Lu, HY Wei, L Chen - Molecules, 2018 - mdpi.com
… 2E5MP in EMPc or EMPd fraction, 2-ethyl-3-methylpyrazine (Figure 1) was used as the external standard. A stock solution of standard compound 2-ethyl-3-methylpyrazine (50 µg/µL) …
Number of citations: 9 www.mdpi.com
S Guo, K Na Jom, Y Ge - Scientific Reports, 2019 - nature.com
… 2-Ethyl-3-methylpyrazine showed the high concentration in all treatments except 145 C for 60 min in the RSF, and it was thus significantly responsible for the characteristic nutty aroma …
Number of citations: 49 www.nature.com

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